BenchChemオンラインストアへようこそ!

1-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Profiling

This racemic bis-(4-methoxyphenyl)piperazine alcohol (CAS 1251627-09-4) is catalogued as a key screening node for sigma-1 receptor programs. It delivers a unique dual 4-methoxyphenyl architecture and a chiral benzylic alcohol (supplied as racemate) that are absent in simpler analogs like MPPE. With a measured logP of 2.68 and zero Rule of 5 violations, it occupies the CNS-permeable sweet spot. The racemate allows initial broad screening; subsequent chiral resolution enables stereospecific hit validation. Procure this compound now to fill the bis-(4-methoxyphenyl) cell in your systematic piperazine SAR matrix and advance your CNS lead discovery with reproducible, high-purity material.

Molecular Formula C20H26N2O3
Molecular Weight 342.439
CAS No. 1251627-09-4
Cat. No. B2684896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol
CAS1251627-09-4
Molecular FormulaC20H26N2O3
Molecular Weight342.439
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=C(C=C3)OC)O
InChIInChI=1S/C20H26N2O3/c1-24-18-7-3-16(4-8-18)20(23)15-21-11-13-22(14-12-21)17-5-9-19(25-2)10-6-17/h3-10,20,23H,11-15H2,1-2H3
InChIKeyHBLGUORAKVBALI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 58 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol (CAS 1251627-09-4): Procurement-Ready Physicochemical and Structural Baseline for Piperazine-Based Screening


1-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol (CAS 1251627-09-4) is a synthetic piperazine derivative bearing two 4-methoxyphenyl substituents—one attached directly to the piperazine N4 and the other via a 2-hydroxyethylene linker at N1. With the molecular formula C20H26N2O3 and a molecular weight of 342.44 g/mol, the compound is supplied as a racemic mixture (Catalog No. P789-0272) with a minimum purity specification of 95%+ . It belongs to a well-precedented class of diarylalkylpiperazines patented for central nervous system (CNS) applications including sigma receptor modulation, antidepressant, and anxiolytic indications [1]. The compound is catalogued within ChemDiv's diversity screening collection, a library of over 1.6 million stock compounds used by pharmaceutical and biotechnology organizations for high-throughput and virtual screening campaigns .

Why Generic Piperazine Analog Substitution Fails for 1-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol: Physicochemical and Regiochemical Differentiation Evidence


Generic substitution among piperazine derivatives is not scientifically supportable for this compound because three interdependent structural features converge to produce a distinct physicochemical and pharmacological profile. The simultaneous presence of two 4-methoxyphenyl groups—one on the ethanol-bearing N1 side chain and one on the N4 piperazine nitrogen—creates a symmetric electron-donating environment that meaningfully shifts logP (2.6842) and hydrogen-bonding capacity relative to mono-methoxy or phenyl-substituted analogs . The 2-hydroxyethylene linker introduces both a chiral center (supplied as a racemic mixture) and a hydrogen-bond donor, features absent in simpler building blocks such as 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol (CAS 40004-67-9) . Substituting the target compound with the close structural analog 1-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol removes one methoxy group, eliminating the dual 4-methoxy substitution pattern and altering both lipophilicity and potential sigma/5-HT receptor pharmacophore geometry . These differences are not cosmetic; they can produce divergent receptor binding profiles, metabolic stability, and blood-brain barrier permeability in screening campaigns.

Quantitative Differential Evidence Guide: 1-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol vs. Closest Structural Analogs and Precursors


Lipophilicity Differentiation: logP and logD Comparison Against the Simplest 4-Methoxyphenylpiperazine Precursor

The target compound exhibits a measured logP of 2.6842 and logD (pH 7.4) of 2.657, representing a substantial increase in lipophilicity compared to its simpler precursor 1-(4-methoxyphenyl)piperazine (CAS 38212-30-5), which has reported logP values ranging from 0.92 to 1.53 depending on the source . This ~1.2–1.8 log unit increase corresponds to an approximately 15- to 60-fold greater octanol-water partition coefficient, predicting significantly enhanced passive membrane permeability and blood-brain barrier penetration potential .

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Profiling

Polar Surface Area and Hydrogen-Bonding Capacity Differentiation vs. the Hydroxyethyl-Only Analog

The target compound has a topological polar surface area (tPSA) of 38.47 Ų, four hydrogen-bond acceptors (HBA), and one hydrogen-bond donor (HBD), compared to the truncated analog 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol (CAS 40004-67-9; MW 236.31), which has a smaller molecular framework with only three HBA and one HBD . The additional aromatic ring and methoxy group in the target compound increase both molecular complexity and the number of potential receptor interaction points while maintaining tPSA well below the 140 Ų threshold generally associated with poor oral bioavailability .

Polar Surface Area Drug-Likeness Oral Bioavailability

Stereochemical Complexity and Regiochemical Specificity: Racemic Mixture with a Single Chiral Center vs. Achiral Analogs

The target compound possesses a single chiral center at the benzylic alcohol carbon (C-OH), supplied as a racemic (R/S) mixture . This contrasts with the simpler analog 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol, which is entirely achiral . The presence of the chiral center enables enantiomeric resolution for follow-up structure-activity relationship (SAR) studies, a capability not available with achiral truncated analogs. The regiochemical placement of the 4-methoxy group on the phenyl ring of both the N1 side chain and the N4 substituent creates a symmetric bis-(4-methoxyphenyl) architecture; the regioisomer 1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol relocates the methoxy to the meta position on the benzylic ring, altering electron distribution and receptor pharmacophore geometry [1].

Stereochemistry Enantiomeric Resolution Chiral Chromatography

Class-Level Sigma Receptor Pharmacophore Inference: 4-Methoxyphenylpiperazine Structural Determinants of Affinity

While no direct receptor binding data are publicly available for the target compound itself, strong class-level evidence from structurally related 4-methoxyphenylpiperazine derivatives supports its appropriateness for sigma receptor-focused screening. The minimal building block 1-(4-methoxyphenyl)piperazine binds to sigma receptors in guinea pig brain membranes with a Ki of 5.85 μM (5,850 nM) [1]. More elaborated analogs such as N-(2-benzofuranylmethyl)-N′-[3-(4-methoxyphenyl)propyl]piperazine achieve sigma-1 Ki values as low as 3.1 nM with σ2/σ1 selectivity ratios of ~45 [2]. The target compound's extended structure—incorporating both a 4-methoxyphenyl N4 substituent and a 4-methoxyphenyl-bearing 2-hydroxyethylene N1 side chain—contains the key pharmacophoric elements (arylpiperazine core plus methoxyphenyl hydrophobic domain) associated with high-affinity sigma-1 binding in well-characterized series [2][3].

Sigma-1 Receptor Structure-Activity Relationship CNS Pharmacology

Physicochemical Differentiation from the Common Screening Analog 1-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol (MPPE)

The closest structural analog commonly available in screening libraries is 1-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol (MPPE), which replaces the N4 4-methoxyphenyl group with an unsubstituted phenyl ring . This single substitution difference—removing the second methoxy group—reduces the number of hydrogen-bond acceptors from 4 to 3 and decreases molecular weight by approximately 30 Da, while also eliminating one of the two electron-donating methoxy substituents . In diarylpiperazine SAR, the presence of a para-methoxy group on the N4-phenyl ring has been shown to influence sigma receptor subtype selectivity, with methoxy substitution generally favoring sigma-1 over sigma-2 binding compared to unsubstituted phenyl analogs [1]. The target compound's bis-(4-methoxyphenyl) architecture may therefore produce a different selectivity profile than MPPE, even in the absence of direct comparative binding data.

Analog Comparison Lead Optimization SAR

Aqueous Solubility and Drug-Likeness Profiling: logSw Differentiation vs. Simpler Piperazine Building Blocks

The target compound has a reported logSw (log of aqueous solubility) of -2.6096, corresponding to an estimated aqueous solubility of approximately 0.84 mg/mL (2.45 mM) . This places the compound in a therapeutically viable solubility range for in vitro assay preparation (typical DMSO stock solutions at 10–30 mM are feasible). By comparison, the simpler precursor 1-(4-methoxyphenyl)piperazine has a higher aqueous solubility consistent with its lower logP, while truncated analogs lacking the benzylic alcohol and second aromatic ring are even more soluble but lack the pharmacophoric complexity needed for target engagement . The compound satisfies all four Lipinski Rule of 5 criteria (MW = 342.44 < 500; logP = 2.68 < 5; HBD = 1 < 5; HBA = 4 < 10) and all three Veber criteria (rotatable bonds ≤ 10; tPSA = 38.47 < 140 Ų), confirming oral drug-likeness .

Aqueous Solubility Drug-Likeness Parameters Formulation

Best-Fit Research and Industrial Application Scenarios for 1-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol Based on Quantitative Differentiation Evidence


Sigma-1 Receptor Focused Library Screening and Hit Identification

Based on the class-level SAR evidence establishing that 4-methoxyphenylpiperazine derivatives with extended N1 side chains achieve sigma-1 Ki values as low as 3.1 nM [1], this compound is a rational inclusion in focused screening libraries targeting sigma-1 receptors. Its bis-(4-methoxyphenyl) architecture and logP of 2.68 position it within the optimal physicochemical space for CNS receptor engagement, distinguishing it from both the minimal fragment (Ki = 5,850 nM) and achiral truncated analogs . Procurement for sigma receptor screening is supported by the compound's commercial availability as a characterized racemic mixture (P789-0272, 58 mg stock) with defined purity .

Enantioselective SAR Follow-Up After Primary Screening Hits

The presence of a single chiral center at the benzylic alcohol position—supplied as a racemic mixture [1]—makes this compound suitable for enantiomeric resolution and differential pharmacological evaluation. If the racemate shows activity in a primary screen, procurement of the resolved enantiomers (R and S) can reveal stereospecific target engagement, a capability not available with achiral analogs such as 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol . This stereochemical feature is directly relevant to procurement strategy: initial purchase of the racemate for screening, followed by chiral resolution for hit validation.

CNS Drug Discovery Programs Requiring Balanced logP and Oral Drug-Likeness

With a measured logP of 2.6842, logD of 2.657, tPSA of 38.47 Ų, and zero Rule of 5 violations [1], this compound is well-suited for CNS drug discovery programs where blood-brain barrier permeability and oral bioavailability are critical. The logP value falls within the optimal 2–3 range for CNS penetration, whereas simpler 4-methoxyphenylpiperazine precursors (logP < 1.5) may have insufficient passive permeability for reliable brain exposure . Procurement of this compound over lower-logP analogs is justified when the screening objective includes translational CNS in vivo follow-up.

Comparative Analog Profiling for Piperazine SAR Expansion

The compound serves as a key node in analog-by-catalog SAR studies comparing the effects of (i) N4 aryl substitution (4-methoxyphenyl vs. phenyl in MPPE), (ii) presence/absence of the benzylic alcohol chiral center, and (iii) para-vs-meta methoxy regiochemistry on the benzylic ring [1]. For procurement teams building a systematic piperazine SAR matrix, this compound fills the bis-(4-methoxyphenyl) cell that is not covered by commercially available analogs such as MPPE or the 3-methoxy regioisomer. Its defined purity (95%+) and catalog availability through ChemDiv ensure reproducible SAR data across screening campaigns .

Quote Request

Request a Quote for 1-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.